molecular formula C18H18N2O2 B6483166 5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941969-59-1

5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B6483166
CAS No.: 941969-59-1
M. Wt: 294.3 g/mol
InChI Key: CAYPCOYAKNZULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide: is a complex organic compound belonging to the class of fused pyridine derivatives. These types of compounds are of increasing interest in drug design and medicinal chemistry due to their structural similarity to DNA bases such as adenine and guanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between furo[3,2-b]pyridine-2-carboxylic acid and 2,4,6-trimethylaniline under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or toluene, and the temperature is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Production of alcohols or amines.

  • Substitution: : Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide: is unique due to its specific structural features and potential biological activities. Similar compounds include:

  • Furo[3,2-b]pyridine derivatives: : These compounds share the fused pyridine ring structure but may differ in substituents and functional groups.

  • Indole derivatives: : These compounds have a different heterocyclic structure but are also used in drug design and medicinal chemistry.

Properties

IUPAC Name

5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-10-7-11(2)17(12(3)8-10)20-18(21)16-9-14-15(22-16)6-5-13(4)19-14/h5-9H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYPCOYAKNZULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.